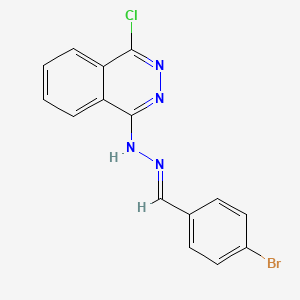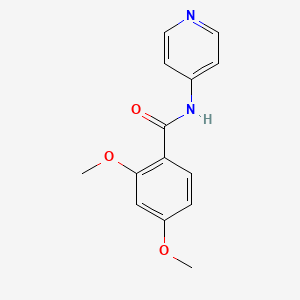
2-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the family of 1,3,4-oxadiazoles, which are known for their diverse pharmacological activities and applications in material science. The specific arrangement of the 1,3-benzodioxol and chlorophenyl groups in its structure suggests potential unique chemical and physical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves the reaction of appropriate precursors under specific conditions to form the oxadiazole ring. For compounds similar to the one , methods have been developed that allow for the introduction of various substituents, enabling the synthesis of a wide range of derivatives with different properties. For example, Paepke et al. (2009) described a method for the synthesis of thiazoles from 1,3,4-oxadiazoles, which could be relevant for synthesizing related compounds (Paepke, Reinke, Peseke, & Vogel, 2009).
科学的研究の応用
Anticancer Potential
Research has identified certain 1,3,4-oxadiazole derivatives as potential anticancer agents, demonstrating activity against various cancer cell lines. These compounds have been shown to induce apoptosis in cancer cells, highlighting their promise as novel treatments for cancer. The structure-activity relationship studies of these derivatives provide insights into their mechanisms and effectiveness in targeting cancer cells. For example, compounds with specific substitutions have demonstrated significant in vivo activity in tumor models, indicating their potential in anticancer therapy. The identification of molecular targets, such as TIP47, an IGF II receptor-binding protein, further elucidates the pathways through which these compounds exert their effects, offering a basis for the development of targeted cancer therapies (Zhang et al., 2005).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The structural variations among these derivatives influence their antimicrobial potency, providing valuable information for the design of new antimicrobial agents. Such studies contribute to addressing the growing concern of antibiotic resistance by offering new chemical scaffolds for the development of antimicrobial drugs (Kapadiya et al., 2020).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives extends to the field of corrosion inhibition, particularly for protecting metals in acidic environments. These compounds have been found to effectively inhibit the corrosion of mild steel in sulfuric acid, demonstrating their utility in industrial applications where corrosion resistance is crucial. The effectiveness of these inhibitors is attributed to their ability to form protective layers on the metal surface, thus preventing corrosive substances from causing damage. Such findings are instrumental in the development of safer and more efficient corrosion inhibitors for various industrial applications (Ammal et al., 2018).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-11-3-1-2-9(6-11)14-17-18-15(21-14)10-4-5-12-13(7-10)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXQCUKQAXZZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5398994 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)
![3-(5-methyl-2-furyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5510650.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(propylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5510653.png)
![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)
![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)
![N'-{(3S*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5510664.png)
![1-(4-fluorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5510689.png)
![4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510701.png)
![4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5510726.png)


![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)
